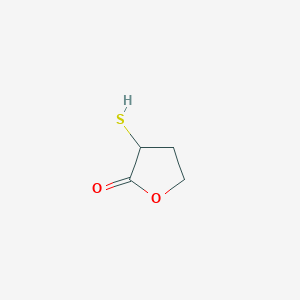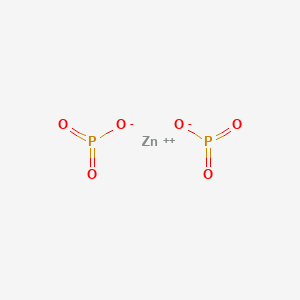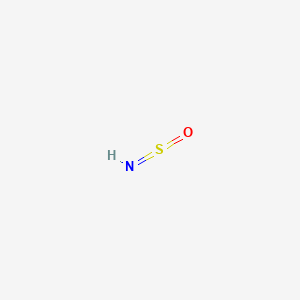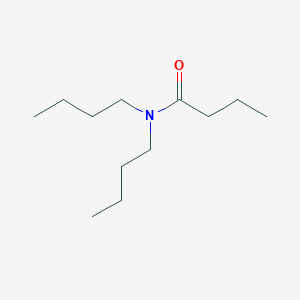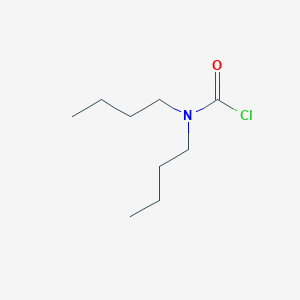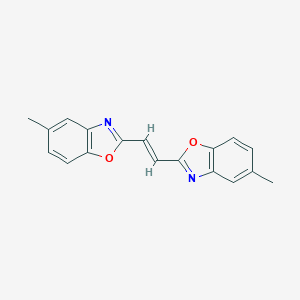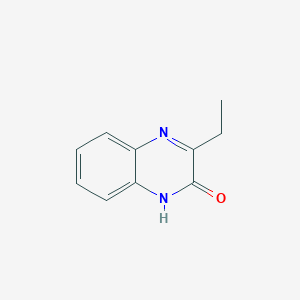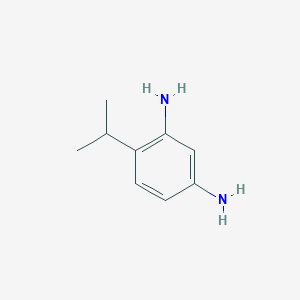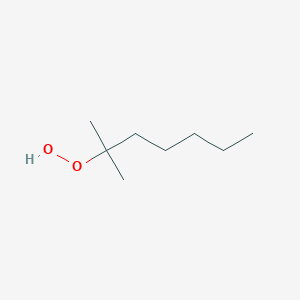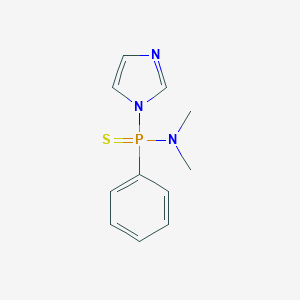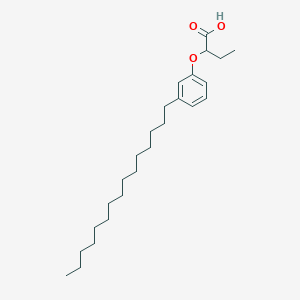
2-(3-Pentadecylphenoxy)butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Pentadecylphenoxy)butyric acid, also known as PPBA, is a synthetic plant growth regulator that is widely used in agriculture. It belongs to the family of phenoxyalkanoic acids, which are known for their ability to stimulate plant growth and development. PPBA has been shown to have a variety of effects on plants, including increasing yield, improving quality, and enhancing stress tolerance. In
Mechanism Of Action
The mechanism of action of 2-(3-Pentadecylphenoxy)butyric acid is not fully understood, but it is believed to involve the regulation of gene expression in plants. 2-(3-Pentadecylphenoxy)butyric acid has been shown to increase the expression of genes involved in photosynthesis, carbohydrate metabolism, and stress response. It has also been found to decrease the expression of genes involved in senescence and programmed cell death.
Biochemical And Physiological Effects
2-(3-Pentadecylphenoxy)butyric acid has a variety of biochemical and physiological effects on plants. It has been shown to increase the levels of chlorophyll, soluble sugars, and amino acids in plants. 2-(3-Pentadecylphenoxy)butyric acid also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect plants from oxidative stress. In addition, 2-(3-Pentadecylphenoxy)butyric acid has been found to increase the levels of abscisic acid, a plant hormone that regulates stress response and growth.
Advantages And Limitations For Lab Experiments
2-(3-Pentadecylphenoxy)butyric acid has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of effects on plants. However, there are also some limitations to its use. 2-(3-Pentadecylphenoxy)butyric acid can be toxic to some plant species at high concentrations, and its effects can vary depending on the plant species, growth conditions, and application method.
Future Directions
There are many potential future directions for research on 2-(3-Pentadecylphenoxy)butyric acid. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of the specific genes and pathways that are regulated by 2-(3-Pentadecylphenoxy)butyric acid. This could lead to the development of new plant growth regulators that are more targeted and effective. Finally, there is also potential for the use of 2-(3-Pentadecylphenoxy)butyric acid in other areas, such as biotechnology and medicine, due to its ability to regulate gene expression.
Synthesis Methods
2-(3-Pentadecylphenoxy)butyric acid can be synthesized through a variety of methods, including esterification, Friedel-Crafts acylation, and Grignard reaction. One of the most common methods involves the reaction of 3-pentadecylphenol with butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
Scientific Research Applications
2-(3-Pentadecylphenoxy)butyric acid has been extensively studied for its effects on plant growth and development. It has been shown to increase yield and improve quality in a variety of crops, including rice, wheat, soybean, and cotton. 2-(3-Pentadecylphenoxy)butyric acid has also been found to enhance stress tolerance in plants, including drought, salt, and cold stress. In addition, 2-(3-Pentadecylphenoxy)butyric acid has been shown to have a variety of other effects on plants, including promoting root growth, delaying senescence, and improving nutrient uptake.
properties
CAS RN |
14230-52-5 |
|---|---|
Product Name |
2-(3-Pentadecylphenoxy)butyric acid |
Molecular Formula |
C25H42O3 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2-(3-pentadecylphenoxy)butanoic acid |
InChI |
InChI=1S/C25H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-23(21-22)28-24(4-2)25(26)27/h17,19-21,24H,3-16,18H2,1-2H3,(H,26,27) |
InChI Key |
MTBHDSNPUORPTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)O |
Other CAS RN |
14230-52-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



